molecular formula C22H17FO2 B4937835 4-(4-fluorophenyl)-1,1-diphenyl-2-butyne-1,4-diol

4-(4-fluorophenyl)-1,1-diphenyl-2-butyne-1,4-diol

Cat. No. B4937835
M. Wt: 332.4 g/mol
InChI Key: YQNRWDFBGOHZLY-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-1,1-diphenyl-2-butyne-1,4-diol, commonly known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 belongs to a class of compounds known as curcumin analogs, which are structurally similar to curcumin, a compound found in turmeric that has been shown to have anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of EF24 is complex and not fully understood. EF24 has been shown to modulate various signaling pathways that are involved in cell growth, proliferation, and survival. EF24 has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. EF24 has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival. Additionally, EF24 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer and other diseases.
Biochemical and Physiological Effects:
EF24 has been shown to have a variety of biochemical and physiological effects. In cancer cells, EF24 has been shown to inhibit cell growth and induce apoptosis, a process of programmed cell death. EF24 has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis. In animal models of inflammation, EF24 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, EF24 has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

EF24 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, allowing for large-scale experiments. EF24 has also been extensively studied in vitro and in vivo, providing a wealth of data on its potential therapeutic applications. However, EF24 also has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for synthesis and analysis. Additionally, EF24 has limited solubility in water, which can make it difficult to administer in animal models.

Future Directions

There are several future directions for research on EF24. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of focus is the optimization of EF24 for specific therapeutic applications, such as cancer or neurodegenerative disorders. Additionally, there is a need for more studies on the safety and toxicity of EF24, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for more clinical trials to evaluate the efficacy of EF24 in humans.

Synthesis Methods

EF24 can be synthesized through a multi-step process that involves the reaction of various chemicals, including 4-fluorobenzaldehyde, benzene, and propargyl alcohol. The synthesis of EF24 is a complex process that requires specialized equipment and expertise. However, the availability of EF24 has increased in recent years due to the development of more efficient and cost-effective synthesis methods.

Scientific Research Applications

EF24 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. EF24 has been shown to have potent anticancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. EF24 has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of various diseases. Additionally, EF24 has been shown to have neuroprotective effects, protecting neurons from damage and death in animal models of neurodegenerative disorders.

properties

IUPAC Name

4-(4-fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FO2/c23-20-13-11-17(12-14-20)21(24)15-16-22(25,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,21,24-25H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNRWDFBGOHZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#CC(C2=CC=C(C=C2)F)O)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol

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